molecular formula C10H11N3O3 B2995731 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide CAS No. 121565-05-7

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

Cat. No. B2995731
CAS RN: 121565-05-7
M. Wt: 221.216
InChI Key: JERZMEKPQZRUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide” is a chemical compound that has been used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .


Synthesis Analysis

The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular formula of this compound is C10H11N3O3 . The InChI code for this compound is 1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it has been used in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.21 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a reagent in the identification and quantification of proteins. Its unique structure allows for selective binding to certain protein targets, which can be useful in mass spectrometry-based proteomic analysis .

Enzyme Inhibition Studies

The benzoxazin derivative has potential applications in studying enzyme inhibition. It could be used to investigate the inhibition mechanisms of various enzymes, such as cyclooxygenases (COX), which are involved in the inflammatory response .

Pharmaceutical Development

Due to its structural similarity to other bioactive benzoxazin compounds, this molecule could be a precursor in the synthesis of new pharmaceuticals. It might play a role in the development of drugs with anti-inflammatory or analgesic properties .

Chemical Synthesis

In synthetic chemistry, this compound can act as an intermediate in the creation of more complex molecules. Its reactive hydrazide group makes it a candidate for use in chemoselective ligation reactions, which are pivotal in synthesizing target molecules with high precision .

Safety And Hazards

The compound is considered harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-12-9(14)5-13-7-3-1-2-4-8(7)16-6-10(13)15/h1-4H,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZMEKPQZRUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

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